molecular formula C7H9N3O B3262839 (Pyridin-4-ylmethyl)urea CAS No. 36226-33-2

(Pyridin-4-ylmethyl)urea

Cat. No.: B3262839
CAS No.: 36226-33-2
M. Wt: 151.17 g/mol
InChI Key: UTZZANSZTMOPAI-UHFFFAOYSA-N
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Description

(Pyridin-4-ylmethyl)urea is an organic compound that features a pyridine ring attached to a urea moiety

Biochemical Analysis

Biochemical Properties

(Pyridin-4-ylmethyl)urea has been shown to interact with various biomolecules, including enzymes and proteins, within the cell . These interactions are believed to be responsible for its antiproliferative activity .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level are believed to be responsible for its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying effects observed at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that is currently being studied . It is believed to interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-4-ylmethyl)urea typically involves the reaction of pyridine-4-carboxaldehyde with urea under specific conditions. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and scalable, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed C–N cross-coupling reactions or carbonylation with carbon oxides and their equivalents . These methods are efficient and can be carried out on a large scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridin-4-ylmethanol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyridin-4-ylmethyl)urea stands out due to its unique combination of a pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential as a therapeutic agent make it a valuable compound in various fields of research.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

pyridin-4-ylmethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZZANSZTMOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311954
Record name N-(4-Pyridinylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36226-33-2
Record name N-(4-Pyridinylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36226-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Pyridinylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.1 ml of 5N HCl was added to a solution of 2.53 ml of 4-picolylamine and 1.66 g of sodium cyanate in 50 ml of water. After 5 hours, a further 0.166 g of cyanate were added and the pH adjusted to 7.5. After 18 hours the reaction mixture was evaporated to dryness, the residue extracted with 100 ml of hot 2-propanol. The filtrate was concentrated, cooled and the solid collected to give the title compound (3.03 g) mp 194-6° C. A further 0.63 g could be isolated as second and third crops.
Name
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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